![molecular formula C10H13N3O3 B1484704 (2E)-3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid CAS No. 2098159-58-9](/img/structure/B1484704.png)
(2E)-3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid
Vue d'ensemble
Description
“(2E)-3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid” is a chemical compound . It has a molecular weight of 143.14 . The IUPAC name for this compound is "(2E)-4-(dimethylamino)-4-oxo-2-butenoic acid" .
Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 143.14 . The IUPAC name for this compound is "(2E)-4-(dimethylamino)-4-oxo-2-butenoic acid" .Applications De Recherche Scientifique
Antimicrobial and Antifungal Properties
Microwave-Assisted Synthesis and Biological Activities
This compound, as part of the pyrazole derivatives, has been synthesized using microwave irradiation. These derivatives demonstrated significant antibacterial and antifungal activities in tests. This suggests potential applications in developing new antimicrobial agents (Swarnkar, Ameta, & Vyas, 2014).
Evaluation of Tetra Substituted Pyrazolines
A series of similar compounds was evaluated for their antimicrobial and antioxidant activities. These studies highlight the diverse biological applications of these derivatives, particularly in combating microbial infections and oxidative stress (Govindaraju, Kumar, Pavithra, Nayaka, Mylarappa, & Kumar, 2012).
Structural and Synthetic Applications
Structural Determination Through X-ray Analysis
This type of compound has been used in studies that focus on determining the structure of complex molecules using X-ray crystallography. This has implications for understanding molecular conformations in drug design (Kumarasinghe, Hruby, & Nichol, 2009).
In Silico Drug Design Studies
Pyrazole derivatives have been studied in silico for their potential as drug molecules, with a particular focus on their interactions with bacterial DNA gyrase. This highlights their role in the design and development of new antibacterial drugs (Shubhangi, Kumar, Kanagaraj, Lal, & Paul, 2019).
Miscellaneous Applications
- Divergent Cyclisations in Synthetic Chemistry: These compounds have also been used in exploring divergent cyclisation reactions in organic chemistry. This research has implications for the synthesis of new bicyclic heterocycles, which are useful in various chemical applications (Smyth, Matthews, Horton, Hursthouse, & Collins, 2007).
Propriétés
IUPAC Name |
(E)-3-[1-[2-(dimethylamino)-2-oxoethyl]pyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-12(2)9(14)7-13-6-8(5-11-13)3-4-10(15)16/h3-6H,7H2,1-2H3,(H,15,16)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMKUYZBAVMXRY-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C=C(C=N1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)CN1C=C(C=N1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







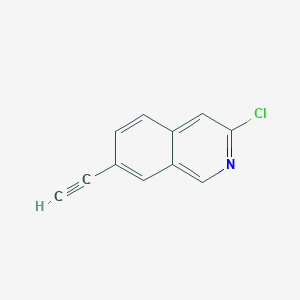
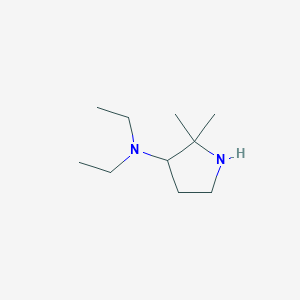
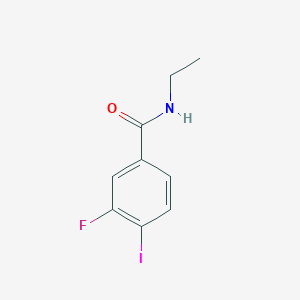
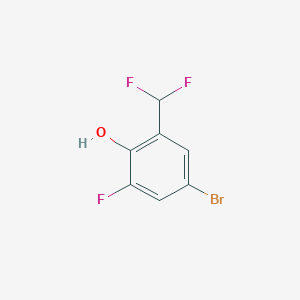

![Ethyl 4-oxo-1,4,6,8-tetrahydrofuro[3,4-g]quinoline-3-carboxylate](/img/structure/B1484637.png)
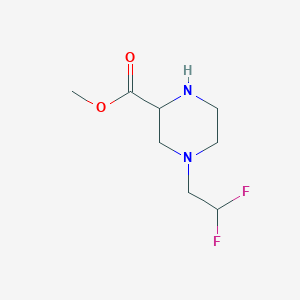
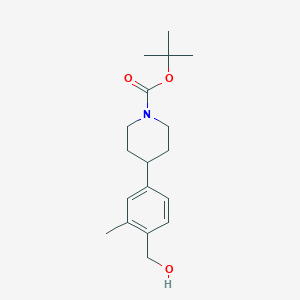
![4-[4-(4,4,5,5-Tetramethyl-[1,3]dioxolan-2-yl)-pyrazol-1-yl]-butyric acid methyl ester](/img/structure/B1484641.png)
